6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Description
6-Amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS: 2098081-01-5) is a bicyclic heterocyclic compound featuring a cinnolinone core (a fused pyridazine-benzene system) with a 6-amino substituent and a 2-cyclopropylmethyl group.
Properties
IUPAC Name |
6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-3-4-11-9(5-10)6-12(16)15(14-11)7-8-1-2-8/h6,8,10H,1-5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOQTLOKMLAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C3CC(CCC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a tetrahydrocinnoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydrocinnoline core structure which is known for its diverse biological activities.
Research has indicated that compounds similar to this compound may interact with various biological targets:
- Sphingosine-1-phosphate (S1P) Receptors : Compounds in this class may act as antagonists to S1P receptors, which are involved in cell proliferation and inflammation pathways. This suggests potential applications in treating fibrotic and inflammatory diseases .
- Antimicrobial Activity : Some derivatives have shown activity against various pathogens. The mechanism often involves interference with microbial cell wall synthesis or function .
Biological Activity Data
A summary of biological activities related to this compound and its analogs is presented in the table below.
Study 1: S1P Receptor Antagonism
A study published in 2021 demonstrated that a compound structurally similar to this compound exhibited significant antagonistic effects on S1P receptors. This was associated with reduced fibrosis in animal models of lung injury .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of tetrahydrocinnoline derivatives. The results indicated that these compounds displayed considerable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial membrane integrity .
Study 3: Anti-inflammatory Effects
A further study evaluated the anti-inflammatory potential of the compound in vitro using macrophage cell lines. The findings revealed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
1. Cancer Therapy
Research indicates that compounds similar to 6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one may exhibit anti-cancer properties through the inhibition of receptor tyrosine kinases (RTKs), such as Axl. The activation of Axl is linked to tumor progression and metastasis, making it a target for therapeutic intervention .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Studies have shown that related compounds can modulate pathways involved in inflammation, such as the NF-kB signaling pathway, which plays a crucial role in immune response regulation .
Case Studies and Research Findings
Several studies have documented the effects and applications of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Cinnolinone Core
4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Key Differences: Replaces the 6-amino and 2-cyclopropylmethyl groups with a 4-[3-(trifluoromethyl)phenyl] substituent.
- Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl ring may facilitate π-π interactions with target proteins. No pharmacological data is provided, but such modifications are common in kinase inhibitors .
5,6,7,8-Tetrahydrocinnolin-3(2H)-one Hydrobromide
Heterocyclic Analogues with Modified Scaffolds
6-Amino-3-methylquinoxalin-2(1H)-one (CAS: 161333-96-6)
- Structure: Features a quinoxaline core (two fused pyrazine rings) with 6-amino and 3-methyl substituents.
- Molecular Formula : C₉H₉N₃O (MW: 175.19 g/mol).
- The methyl group may sterically hinder interactions .
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Functionalized Derivatives with Piperazine/Piperidine Moieties
6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Structure : Incorporates a piperidine carbonyl group at position 5.
- Piperidine moieties are prevalent in GPCR ligands .
Comparative Data Table
Discussion of Structural and Functional Implications
- Amino Group: Enhances hydrogen-bonding capacity and solubility, critical for target engagement (e.g., kinase active sites).
- Cyclopropylmethyl : Increases lipophilicity and may reduce metabolic degradation via steric shielding .
- Salts vs. Free Bases : Hydrobromide salts (e.g., ) improve crystallinity but may alter bioavailability.
Preparation Methods
General Synthetic Strategy
The preparation of 6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves:
- Formation of the tetrahydrocinnolin-3(2H)-one core through cyclization or cyclocondensation reactions.
- Introduction of the cyclopropylmethyl group at the 2-position.
- Amination at the 6-position.
The synthetic routes often start from carbocyclic substrates or hydrazone derivatives, which undergo ring closure to form the cinnoline skeleton, followed by selective functionalization.
Cyclization Approaches to the Tetrahydrocinnolinone Core
According to comprehensive reviews on cinnoline synthesis, the tetrahydrocinnoline core can be prepared by:
Cyclization of carbocyclic substrates bearing appropriate substituents : For example, cyclization of o-halogeno-α-hydrazonoacetophenones under acidic conditions leads to the formation of the cinnoline ring system. This method allows for the introduction of substituents at various positions of the ring via the precursor design.
Cyclocondensation reactions : Carbocyclic substrates react with acyclic synthons that provide nitrogen atoms to complete the heterocyclic ring. This method is versatile and allows the incorporation of functional groups such as amino and keto groups at desired positions.
Hydrazine-mediated cyclization : Treatment of substituted cyclohexanone derivatives with hydrazine hydrate under reflux conditions often yields tetrahydrocinnolinones with good yields. This approach is useful for constructing the 5,6,7,8-tetrahydro framework.
Introduction of the Cyclopropylmethyl Group
The cyclopropylmethyl substituent at the 2-position is typically introduced via alkylation reactions:
Alkylation of the tetrahydrocinnolinone intermediate with cyclopropylmethyl halides or cyclopropylmethyl organometallic reagents (e.g., cyclopropylmethyl lithium or Grignard reagents) under controlled conditions.
Cyclopropanation reactions : While direct cyclopropanation of alkenes is a known method in cyclopropane synthesis, for this compound, the cyclopropylmethyl group is generally introduced as a pre-formed substituent rather than formed in situ on the ring.
Amination at the 6-Position
The 6-amino group can be introduced by:
Nucleophilic substitution on a suitable leaving group (e.g., halogen) at the 6-position on the tetrahydrocinnolinone ring.
Reduction of nitro precursors : In some synthetic routes, a nitro group is introduced at the 6-position and subsequently reduced to the amino group.
Representative Synthetic Route (Based on Patent Literature)
Although direct synthetic procedures for this compound are scarce in open literature, related compounds in patent EP3649119B1 describe methods involving:
Construction of the cinnolinone core via condensation of hydrazine derivatives with keto precursors.
Introduction of cyclopropylmethyl substituents via alkylation.
Final functional group modifications to achieve the amino substitution.
Data Table: Summary of Key Preparation Steps
Research Findings and Notes
The cyclization step is critical for establishing the heterocyclic framework; reaction conditions such as acid type, temperature, and solvent significantly influence yield and purity.
Alkylation with cyclopropylmethyl reagents requires careful control to avoid side reactions due to the strain in the cyclopropyl ring.
Amination methods vary depending on the precursor functionality; reduction of nitro groups is often preferred for regioselectivity and yield.
The compound's purity is typically around 95%, suitable for research applications, as noted by commercial suppliers.
Advances in asymmetric cyclopropanation and ring construction provide potential routes for enantioselective synthesis, although these are more common in cyclopropane natural product synthesis than specifically for this compound.
Q & A
Q. What synthetic strategies are recommended for 6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one?
A multi-step synthesis is typically employed, starting with the construction of the tetrahydrocinnolin core via cyclocondensation of appropriate hydrazine derivatives with cyclic ketones. The cyclopropylmethyl group can be introduced via alkylation using cyclopropanemethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification often involves recrystallization from ethanol/water mixtures or column chromatography. For structurally analogous compounds, X-ray crystallography has confirmed regioselectivity and stereochemical outcomes .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- 1H/13C NMR : To resolve aromatic protons, amine groups, and cyclopropane-related signals. 2D NMR (e.g., COSY, HSQC) clarifies spin-spin coupling and connectivity.
- X-ray crystallography : Determines absolute configuration and validates stereochemical assignments, as demonstrated for related tetrahydrocinnolin derivatives .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass measurement.
Advanced Research Questions
Q. How can steric hindrance during cyclopropylmethyl group introduction be mitigated?
Steric challenges arise from the strained cyclopropane ring. Strategies include:
- Using bulky bases (e.g., DBU) to deprotonate reactive sites selectively.
- Optimizing reaction temperature (e.g., 0–5°C) to minimize side reactions.
- Stepwise alkylation: Introduce smaller substituents first, followed by cyclopropane-functionalized reagents. These approaches align with methodologies for analogous strained systems .
Q. What experimental approaches resolve contradictions in reported physical properties (e.g., solubility, melting point)?
Discrepancies may arise from polymorphic forms or impurities. Methodologies include:
- Differential scanning calorimetry (DSC) : To identify polymorph transitions and validate melting points.
- Solubility studies : Use co-solvent systems (e.g., DMSO/water) with standardized shake-flask methods.
- HPLC purity analysis : Quantify impurities using C18 columns and UV detection. Cross-referencing with crystallographic data ensures consistency .
Q. How can computational modeling predict the reactivity of the tetrahydrocinnolin core in functionalization reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying nucleophilic/electrophilic sites. For example, the amino group at position 6 exhibits high electron density, favoring acylation or alkylation. Solvent effects can be simulated using polarizable continuum models (PCM). Such workflows are validated in studies of related heterocycles .
Designing experiments to assess stability under varying pH conditions:
- Accelerated stability testing : Incubate the compound in buffers (pH 1–12) at 40°C for 14 days.
- HPLC-MS monitoring : Track degradation products and quantify parent compound loss.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions. Safety protocols for handling reactive intermediates (e.g., hydrazines) should follow laboratory guidelines .
Methodological Considerations
- Data contradiction analysis : Compare synthetic yields across studies by standardizing catalysts (e.g., Pd/C for hydrogenation) and reaction scales. For example, discrepancies in cyclopropane ring-opening side reactions may stem from varying reducing agents .
- Crystallization optimization : Screen solvents (e.g., DMF/water) using microbatch techniques to obtain single crystals suitable for X-ray diffraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
